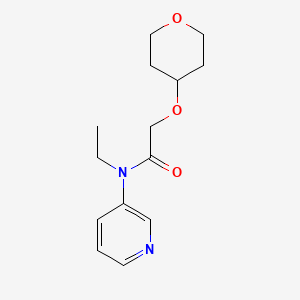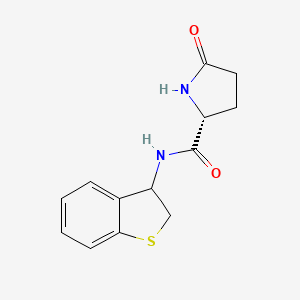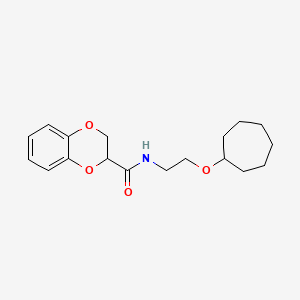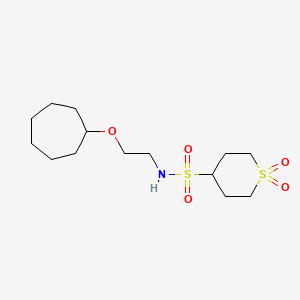![molecular formula C14H24N4O3S B6753052 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane](/img/structure/B6753052.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a diazepane ring, and an oxolane sulfonyl group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
1-[(1-Methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(oxolan-3-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-16-10-13(9-15-16)11-17-4-2-5-18(7-6-17)22(19,20)14-3-8-21-12-14/h9-10,14H,2-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPWBCOIAQVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCN(CC2)S(=O)(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752978.png)


![1-benzoyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B6752990.png)
![3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6752992.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide](/img/structure/B6752999.png)

![N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6753021.png)

![N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B6753036.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide](/img/structure/B6753037.png)
![2-Tert-butyl-4-[[4-(oxolan-3-ylsulfonyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B6753040.png)

![3-(cyclobutanecarbonyl)-N-[(1-hydroxycycloheptyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6753058.png)
